molecular formula C20H20N4O3 B13825741 5-{[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile

5-{[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile

Cat. No.: B13825741
M. Wt: 364.4 g/mol
InChI Key: DESCWVGBLQJHTH-UHFFFAOYSA-N
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Description

5-{[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including furan, morpholine, oxazole, and phenyl rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl and morpholin-4-yl intermediates, which are then coupled with the oxazole and phenyl components under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is crucial for its application in pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens for substitution reactions). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

5-{[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-{[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: This compound shares the furan ring and oxazole moiety but differs in the presence of the thiol group.

    4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino]ethyl}phenol: This compound contains a furan ring and a phenyl group but has a different triazole structure.

Uniqueness

The uniqueness of 5-{[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile lies in its combination of functional groups, which confer distinct chemical reactivity and biological activities. Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and importance as a research compound.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

5-[[2-(furan-2-yl)-2-morpholin-4-ylethyl]amino]-2-phenyl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H20N4O3/c21-13-16-20(27-19(23-16)15-5-2-1-3-6-15)22-14-17(18-7-4-10-26-18)24-8-11-25-12-9-24/h1-7,10,17,22H,8-9,11-12,14H2

InChI Key

DESCWVGBLQJHTH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC2=C(N=C(O2)C3=CC=CC=C3)C#N)C4=CC=CO4

Origin of Product

United States

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